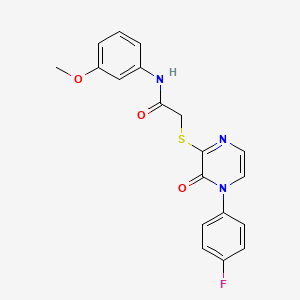

2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

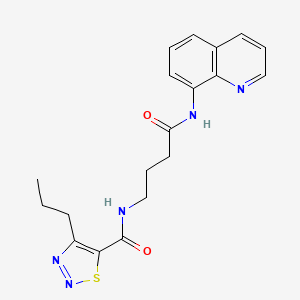

The compound “2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a dihydropyrazinone group, a thioether group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features to consider would include the planarity of the molecule, the hybridization of the carbon atoms, and the presence of any chiral centers. These factors could all influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors to consider might include its solubility, melting point, boiling point, and stability under various conditions .Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research on related compounds indicates potential anti-inflammatory applications. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity in assays, suggesting the structure's relevance in designing anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups, leading to compounds like N-(2-hydroxyphenyl)acetamide, underlines the potential of such chemical structures in the synthesis of intermediates for antimalarial drugs. This process highlights the compound's role in facilitating specific chemical transformations for pharmaceutical applications (Deepali B Magadum & G. Yadav, 2018).

Imaging with PET

Compounds within this structure class, such as DPA-714, have been used in the radiosynthesis of selective radioligands for imaging the translocator protein with PET, showcasing the utility in diagnostic imaging and potentially guiding therapeutic interventions (F. Dollé et al., 2008).

Anti-microbial Activities

Novel thiazole derivatives incorporating the pyrazole moiety have been synthesized and shown to possess significant anti-bacterial and anti-fungal activities. This suggests the compound's framework could be useful in developing new antimicrobial agents (G. Saravanan et al., 2010).

Potential Antipsychotic Agents

Compounds structurally related to the query compound have been found to exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a novel approach to antipsychotic therapy with potentially reduced side effects (L. D Wise et al., 1987).

Herbicide Action

The chloroacetamides like alachlor and metazachlor, which share a common functional group with the compound , are used as selective herbicides, indicating potential agricultural applications (H. Weisshaar & P. Böger, 1989).

Kinase Inhibition

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the query compound, have been identified as potent and selective Met kinase inhibitors, illustrating potential in targeted cancer therapies (G. M. Schroeder et al., 2009).

Anti-cancer Activity

Fluoro substituted Benzo[b]pyran compounds, akin to the query compound, have shown anti-lung cancer activity, underlining the potential of such structures in oncological research and therapy development (A. G. Hammam et al., 2005).

Synthesis of Fluorinated Heterocyclic Compounds

The compound's structure facilitates the synthesis of fluorine-bearing heterocyclic compounds, essential in pharmaceuticals and agrochemicals due to fluorine's profound effect on biological activity (G. Shi, Qian Wang, & M. Schlosser, 1996).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S/c1-26-16-4-2-3-14(11-16)22-17(24)12-27-18-19(25)23(10-9-21-18)15-7-5-13(20)6-8-15/h2-11H,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKKVRVWEXQUQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B2706095.png)

![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)

![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)

![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)

![N-(2-methylquinolin-4-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2706115.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2706116.png)

![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)